molecular formula C15H23NO4 B2632871 tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 2374705-47-0

tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B2632871
CAS No.: 2374705-47-0
M. Wt: 281.352
InChI Key: UNGFTBZOLJAYQP-UHFFFAOYSA-N
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Description

Tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate is a complex organic compound with the molecular formula C15H23NO4 and a molecular weight of 281.352 g/mol. This compound is characterized by its spirocyclic structure, which includes a tert-butyl ester group and two oxo groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable amine with a diketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the tert-butyl group, forming new esters or amides.

Scientific Research Applications

Tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, affecting processes like signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate can be compared with other spirocyclic compounds, such as:

    Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but includes an oxa group instead of an aza group, leading to different reactivity and applications.

    Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate:

These comparisons highlight the unique features of this compound, such as its dual oxo groups and tert-butyl ester, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-14(2,3)20-13(19)16-6-4-15(5-7-16)9-11(17)8-12(18)10-15/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGFTBZOLJAYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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